Cas no 23145-95-1 (1-(4-Isopropylbenzyl)piperazine)
1-(4-Isopropylbenzyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Isopropylbenzyl)piperazine
- 1-[(4-propan-2-ylphenyl)methyl]piperazine
- Piperazine,1-[[4-(1-methylethyl)phenyl]methyl]-
- HMS1783L02
- J-504082
- BB 0249434
- 1-{[4-(propan-2-yl)phenyl]methyl}piperazine
- 1-[[4-Isopropylphenyl]methyl]piperazine
- CS-0223317
- HOBCRUDGINOFNV-UHFFFAOYSA-N
- Piperazine, 1-[[4-(1-methylethyl)phenyl]methyl]-
- DTXSID60368951
- NS-02581
- SCHEMBL12015808
- EN300-11474
- AKOS003237365
- 1-(4-Isopropyl-benzyl)-piperazine
- Z57046218
- MFCD05189157
- 23145-95-1
-
- MDL: MFCD05189157
- Inchi: 1S/C14H22N2/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
- InChI Key: HOBCRUDGINOFNV-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC(=CC=2)C(C)C)CCNCC1
Computed Properties
- Exact Mass: 218.17800
- Monoisotopic Mass: 218.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- PSA: 15.27000
- LogP: 2.48190
1-(4-Isopropylbenzyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Isopropylbenzyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I822535-50mg |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I822535-100mg |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I822535-500mg |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM113952-1g |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM113952-5g |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM113952-10g |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 95% | 10g |
$1080 | 2021-08-06 | |
| abcr | AB266097-1 g |
1-(4-Isopropylbenzyl)piperazine |
23145-95-1 | 1g |
€367.20 | 2023-04-26 | ||
| abcr | AB266097-5 g |
1-(4-Isopropylbenzyl)piperazine |
23145-95-1 | 5g |
€853.10 | 2022-03-25 | ||
| Chemenu | CM113952-1g |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 95% | 1g |
$240 | 2024-07-28 | |
| Chemenu | CM113952-5g |
1-(4-isopropylbenzyl)piperazine |
23145-95-1 | 95% | 5g |
$720 | 2024-07-28 |
1-(4-Isopropylbenzyl)piperazine Suppliers
1-(4-Isopropylbenzyl)piperazine Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-(4-Isopropylbenzyl)piperazine
Recent Advances in the Study of 1-(4-Isopropylbenzyl)piperazine (CAS: 23145-95-1): A Comprehensive Research Brief
1-(4-Isopropylbenzyl)piperazine (CAS: 23145-95-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This piperazine derivative, characterized by its isopropylbenzyl substitution, has demonstrated potential in various pharmacological applications. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and therapeutic possibilities.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 1-(4-Isopropylbenzyl)piperazine, achieving a 78% yield with improved purity. The research team employed a modified reductive amination protocol using 4-isopropylbenzaldehyde and piperazine as starting materials, followed by sodium triacetoxyborohydride reduction. This advancement addresses previous challenges in large-scale production while maintaining the compound's structural integrity.
Pharmacological investigations have revealed that 1-(4-Isopropylbenzyl)piperazine exhibits selective binding affinity for serotonin receptors, particularly the 5-HT1A subtype. Molecular docking studies suggest that the isopropylbenzyl moiety plays a crucial role in receptor interaction, with the piperazine core contributing to binding stability. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), indicate potential applications in neuropharmacology, particularly for anxiety and depression disorders.
Recent preclinical studies have explored the compound's pharmacokinetic profile. A 2024 research paper in European Journal of Pharmaceutical Sciences reported favorable blood-brain barrier penetration and metabolic stability in rodent models. The study noted a plasma half-life of approximately 4.2 hours and 67% oral bioavailability, suggesting potential for oral administration in therapeutic applications.
Structural analogs of 1-(4-Isopropylbenzyl)piperazine have shown promise in cancer research. A Nature Communications publication (2023) described derivatives that inhibit histone deacetylases (HDACs), with particular efficacy against certain leukemia cell lines. While the parent compound showed moderate activity, structural modifications at the piperazine nitrogen significantly enhanced potency, opening new avenues for anticancer drug development.
Safety evaluations have progressed in parallel with efficacy studies. Toxicology reports from 2024 indicate that 1-(4-Isopropylbenzyl)piperazine exhibits a favorable safety profile at therapeutic doses, with no observed hepatotoxicity or cardiotoxicity in animal models. However, researchers caution that further studies are needed to fully assess long-term effects and potential drug-drug interactions.
The compound's potential extends beyond central nervous system applications. Recent work published in ACS Chemical Biology (2024) demonstrated antimicrobial activity against drug-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations (MICs) comparable to some frontline antibiotics. This discovery has sparked interest in developing novel antimicrobial agents based on the 1-(4-Isopropylbenzyl)piperazine scaffold.
Ongoing clinical research is investigating the compound's therapeutic potential in neurological disorders. Phase I trials initiated in early 2024 are evaluating safety and tolerability in healthy volunteers, with preliminary results expected by mid-2025. These studies incorporate advanced neuroimaging techniques to assess central nervous system effects in real-time.
From a chemical biology perspective, 1-(4-Isopropylbenzyl)piperazine serves as a valuable tool compound for studying neurotransmitter systems. Its well-characterized binding profile and structural flexibility make it particularly useful for receptor mapping studies and the development of positron emission tomography (PET) tracers for neuroimaging applications.
Future research directions include exploring the compound's potential in combination therapies and developing more selective derivatives. The establishment of structure-activity relationships (SAR) for this chemical class continues to be an active area of investigation, with computational chemistry playing an increasingly important role in guiding synthetic efforts.
23145-95-1 (1-(4-Isopropylbenzyl)piperazine) Related Products
- 824401-40-3(1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis[[4-(1,1-dimethylethyl)phenyl]methyl]-)
- 23145-95-1(1-(4-Isopropylbenzyl)piperazine)
- 755009-60-0(2-(dimethylamino)ethyl(4-ethylphenyl)methylamine)
- 956-61-6(1-(4-Tert-Butylbenzyl)piperazine)
- 346700-55-8(benzyl-[(4-tert-butylphenyl)methyl]azanium)
- 824401-51-6(1,4,7,10-Tetraazacyclododecane, 1,4,7-tris[[4-(1,1-dimethylethyl)phenyl]methyl]-)
- 824401-48-1(1,4,7,10-Tetraazacyclododecane, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]methyl]-)
- 824401-43-6(1,4,7,10-Tetraazacyclododecane, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:4))
- 824983-25-7(1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-)
- 17768-64-8(1,4-bis[(4-tert-butylphenyl)methyl]piperazine)